molecular formula C21H22N2O2S B11988000 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11988000
M. Wt: 366.5 g/mol
InChI Key: ZZSDLNJAKWJMAM-UHFFFAOYSA-N
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Description

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 2-chloro-3,3-dimethylbutan-2-one in the presence of a base to form an intermediate. This intermediate is then reacted with 2-mercaptoquinazolin-4(3H)-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazolinone core or the phenyl ring .

Scientific Research Applications

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one lies in its specific structural features, such as the presence of the 3,3-dimethyl-2-oxobutyl group and the 4-methylphenyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C21H22N2O2S/c1-14-9-11-15(12-10-14)23-19(25)16-7-5-6-8-17(16)22-20(23)26-13-18(24)21(2,3)4/h5-12H,13H2,1-4H3

InChI Key

ZZSDLNJAKWJMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C(C)(C)C

Origin of Product

United States

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